molecular formula C11H12BrClFNO B14091587 N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide

N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide

Cat. No.: B14091587
M. Wt: 308.57 g/mol
InChI Key: GCNVINNLQABHBI-UHFFFAOYSA-N
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Description

N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide is an organic compound with the molecular formula C11H12BrClFNO This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, along with a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide typically involves the amidation reaction. One common method involves the reaction of 3-bromo-2-chloro-5-fluoroaniline with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to changes in the oxidation state of the functional groups present in the compound.

Scientific Research Applications

N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide involves its interaction with specific molecular targets. The presence of halogen atoms can enhance the compound’s ability to form halogen bonds with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-2-chloro-5-fluorphenyl)pivalamide is unique due to the combination of halogen atoms and the pivalamide group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12BrClFNO

Molecular Weight

308.57 g/mol

IUPAC Name

N-(3-bromo-2-chloro-5-fluorophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H12BrClFNO/c1-11(2,3)10(16)15-8-5-6(14)4-7(12)9(8)13/h4-5H,1-3H3,(H,15,16)

InChI Key

GCNVINNLQABHBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CC(=C1)F)Br)Cl

Origin of Product

United States

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